Amygdalinic acid
Description
Amygdalinic acid (IUPAC name: (R)-α-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]phenylacetic acid) is a glycosylated derivative of mandelic acid, formed through the alkaline hydrolysis of amygdalin, a cyanogenic glycoside found in stone fruit kernels (e.g., apricot, peach) . Its molecular formula is C₂₀H₂₈O₁₃, with an average molecular mass of 476.431 g/mol and 11 defined stereocenters, reflecting its complex stereochemistry . The compound is characterized by a gentiobiose moiety (two β-D-glucose units) linked to a mandelic acid backbone .
Properties
CAS No. |
66427-92-7 |
|---|---|
Molecular Formula |
C20H28O13 |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C20H28O13/c21-6-9-11(22)13(24)15(26)19(31-9)30-7-10-12(23)14(25)16(27)20(32-10)33-17(18(28)29)8-4-2-1-3-5-8/h1-5,9-17,19-27H,6-7H2,(H,28,29)/t9-,10-,11-,12-,13+,14+,15-,16-,17-,19-,20+/m1/s1 |
InChI Key |
IHWHGPUDYPIVLL-BFMJJVGDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Amygdalin can be synthesized through the hydrolysis of amygdalin-containing plant materials. The process involves the extraction of amygdalin from the seeds of fruits like apricots and bitter almonds using solvents such as ethanol or water . The extracted amygdalin is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of amygdalin typically involves large-scale extraction from plant sources. The seeds are first ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified to obtain high-purity amygdalin . This method ensures a consistent and reliable supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Amygdalin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction . The most notable reaction is its hydrolysis by the enzyme beta-glucosidase, which releases hydrogen cyanide, benzaldehyde, and glucose .
Common Reagents and Conditions
Hydrolysis: Beta-glucosidase enzyme, water, and mild acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Hydrogen cyanide, benzaldehyde, and glucose.
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced forms of amygdalin and its derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other cyanogenic glycosides and related compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Industry: Utilized in the production of natural flavoring agents and as a source of benzaldehyde.
Mechanism of Action
Amygdalin exerts its effects primarily through the release of hydrogen cyanide upon hydrolysis. The hydrogen cyanide inhibits cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain, leading to cellular respiration inhibition and apoptosis . This mechanism is the basis for its proposed anticancer activity, although it also poses significant toxicity risks .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 66427-92-7
- ChemSpider ID : 4957595
- Mass Spectrometry Data : Observed mass range 475.1457–475.1461 (experimental) .
For instance, in strongly alkaline media, amygdalin undergoes epimerization and hydrolysis to yield an epimeric mixture of mandelic acid gentiobiosides, collectively termed amygdalinic acid . This contrasts with acidic hydrolysis, which produces mandelic acid, hydrogen cyanide (HCN), and sugars .
Comparison with Structurally and Functionally Related Compounds
Amygdalin
Functional Difference : Amygdalin is a protoxin that releases toxic HCN, whereas this compound is a detoxified byproduct formed under alkaline conditions .
Prunasin
Structural Note: Prunasin lacks the second glucose unit present in this compound, reducing its molecular weight and altering hydrolysis kinetics .
Mandelic Acid
Neoamygdalin
Stereochemical Note: Neoamygdalin is an unnatural epimer, while this compound’s epimerism arises from alkaline conditions .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
